Ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound classified under naphthyridine carboxylates. This compound features a naphthyridine core, which is a bicyclic structure that is part of a larger family of nitrogen-containing heterocycles. The compound's structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound is referenced by its CAS number 932457-17-5, and its molecular formula is C22H23N3O6. It has been synthesized and studied for various applications in scientific research, particularly in the fields of chemistry and biology.
The synthesis of ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require specific organic solvents and catalysts to optimize yield and purity. For instance, the use of controlled temperatures and pressures may be necessary during the synthesis to ensure the stability of intermediates and prevent side reactions.
Ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits a complex molecular structure characterized by:
The molecular weight of this compound is approximately 425.4345 g/mol. Its structural representation can be derived from its SMILES notation: CCOC(=O)c1cn(CC(=O)Nc2cc(OC)ccc2OC)c2c(c1=O)ccc(n2)C.
Ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways and yields. For example:
The mechanism of action for ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may lead to:
The compound's physical properties include:
Key chemical properties include:
These properties indicate that the compound may exhibit stability under various environmental conditions but requires careful handling due to its potential hazards.
Ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several notable applications:
This compound's diverse applications highlight its significance in both academic research and potential therapeutic developments.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5